molecular formula C8H18ClNO3 B555316 O-tert-Butyl-L-serine methyl ester hydrochloride CAS No. 17114-97-5

O-tert-Butyl-L-serine methyl ester hydrochloride

Cat. No. B555316
CAS RN: 17114-97-5
M. Wt: 175,23*36,45 g/mole
InChI Key: PCIABNBULSRKSU-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-tert-Butyl-L-serine methyl ester hydrochloride is a protected L-serine used in peptide synthesis . It acts as a reagent in the mechanochemical preparation of hydantoin from amino esters and in its application to the synthesis of the anti-epileptic drug phenytoin .


Molecular Structure Analysis

The molecular formula of O-tert-Butyl-L-serine methyl ester hydrochloride is C8H17NO3·HCl . The molecular weight is 211.69 g/mol . The structure of the compound includes a tert-butyl group, a serine group, a methyl ester group, and a hydrochloride group .


Chemical Reactions Analysis

O-tert-Butyl-L-serine methyl ester hydrochloride is used as a reagent in the mechanochemical preparation of hydantoin from amino esters . It also finds application in the synthesis of the anti-epileptic drug phenytoin .


Physical And Chemical Properties Analysis

O-tert-Butyl-L-serine methyl ester hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of +6.8 to +8.2 degrees (C=1, DMF) . The compound appears as a white to almost white powder or crystal .

Scientific Research Applications

  • Polymer Synthesis : It is used in the synthesis of polymers containing O-tert-butyl-L-serine. The preparation of both high and low molecular weight homopolymers, as well as water-soluble block copolymers, has been reported (Tooney & Fasman, 1968).

  • Intermediate in Synthesis of Non-Proteinogenic Amino Acids : It serves as a starting material for the synthesis of protected methyl esters of non-proteinogenic amino acids, like 2,3-l-diaminopropanoic acid, using reductive amination and other processes (Temperini et al., 2020).

  • Manufacturing N,O-Protected Amino Acids : It is employed in scalable approaches for manufacturing N,O-protected-(S)-2-methylserine, useful in large-scale organic synthesis (Anson et al., 2011).

  • Anionic Ring-Opening Polymerization : This compound is used in the synthesis and anionic ring-opening polymerization of cyclic carbonates derived from amino acids like L-serine and L-threonine (Sanda, Kamatani, & Endo, 2001).

  • Synthesis of Diaminocyclitols : It is utilized in the synthesis of diaminocyclitols, key skeletons for certain antibiotics like Fortimicin AM and AK (Kang, Park, Konradi, & Pedersen, 1996).

  • Preparation of Oxazolidines : It's used in the synthesis of N-Boc protected oxazolidines, which are important synthetic precursors for medicinally significant candidates (Khadse & Chaudhari, 2015).

  • Enantioselective Alkylation : It plays a role in the enantioselective alkylation of certain amino acid esters, leading to the synthesis of specific amino acid derivatives (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

  • Improved Enantioselective Synthesis : It's used for improving the enantioselectivity in the synthesis of protected amino acids like (3S,4S)-4-amino-3,5-dihydroxypentanoic acid (Mei, Zhang, & Li, 2010).

properties

IUPAC Name

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIABNBULSRKSU-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584967
Record name Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17114-97-5
Record name Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-tert-Butyl-L-serine methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
O-tert-Butyl-L-serine methyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
O-tert-Butyl-L-serine methyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
O-tert-Butyl-L-serine methyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
O-tert-Butyl-L-serine methyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
O-tert-Butyl-L-serine methyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.